2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide
Description
2-(2-Chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide is a chloroacetamide derivative characterized by a phenoxy backbone substituted with chloro, ethoxy, and formyl groups at the 2-, 6-, and 4-positions, respectively. The acetamide moiety is dimethylated at the nitrogen, contributing to its distinct physicochemical and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-4-18-11-6-9(7-16)5-10(14)13(11)19-8-12(17)15(2)3/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAPZTFHTBCBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the phenoxy group: This involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with an appropriate acylating agent.
Acetamide formation: The intermediate product is then reacted with N,N-dimethylacetamide under controlled conditions to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the formyl group, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions including:
- Substitution Reactions : The chloro group can be replaced by nucleophiles to form new derivatives.
- Condensation Reactions : It can participate in reactions to form larger organic compounds.
Case Study: Synthesis of Novel Derivatives
A study demonstrated the synthesis of several derivatives from this compound through nucleophilic substitution, showcasing its utility in developing new chemical entities with potential biological activities .
Biology
Research has indicated that this compound possesses significant biological activities, particularly antimicrobial and anticancer properties.
Antimicrobial Activity
In vitro studies have shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against several pathogens. The structure-activity relationship (SAR) analysis suggests that modifications to the ethoxy and formyl groups enhance efficacy .
Anticancer Properties
Recent investigations have focused on the compound's potential as an anticancer agent. It has been observed to induce apoptosis in cancer cell lines, with mechanisms involving the modulation of apoptotic pathways .
Medicine
The compound is being explored as a pharmaceutical intermediate. Its structural features make it a candidate for developing new therapeutic agents.
Case Study: Pharmaceutical Development
A collaborative study highlighted the compound's role as an intermediate in synthesizing novel Mcl-1 inhibitors, which are promising targets for cancer therapy. The research emphasized the importance of structural modifications to enhance potency and selectivity against cancer cells .
Mechanism of Action
The mechanism of action for 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, depending on the context of its use. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing its normal function.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the phenoxy ring or acetamide group, influencing their reactivity, stability, and applications.
Key Observations :
- Halogen Variation : The target compound’s chloro substituent may offer balanced reactivity between bromo (more reactive) and iodo (bulkier) analogs, influencing binding affinity in biological systems .
Physicochemical Properties
- Stability: Ethoxy and chloro substituents on the phenoxy ring may enhance stability under UV exposure compared to methoxy groups in alachlor .
Biological Activity
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide is a compound that has attracted attention due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various human tumor cell lines. The evaluation of its cytotoxic effects was primarily conducted using the MTT assay, which measures cell viability.
In Vitro Studies
In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines:
- HCT-116 (Colorectal carcinoma)
- HEP2 (Epidermoid carcinoma)
- WI38 (Human lung fibroblast)
The results indicated that certain derivatives showed stronger inhibitory activity compared to the standard drug Doxorubicin. For instance, compounds such as 2a , 4b , and 4d displayed potent activity against HEP2 cells, while 2a , 2d , and 4b were most effective against HCT-116 cells .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that the presence and position of substituents on the aryl aldehyde moiety significantly influenced the biological activity:
- Compounds with hydroxyl groups in specific positions enhanced cytotoxicity.
- Electron-withdrawing groups (e.g., NO₂) contributed to increased potency.
- The presence of multiple phenyl rings improved resonance stabilization, leading to higher antitumor activity.
A summary of SAR findings is presented in Table 1.
| Compound | Substituent | Activity Against HEP2 | Activity Against HCT-116 |
|---|---|---|---|
| 2a | 2-OH | High | Medium |
| 4b | NO₂ | High | High |
| 4d | N(CH₃) | Medium | Low |
Case Studies
Several case studies have explored the efficacy of this compound in vivo and in vitro:
- Cytostatic Effects : A study evaluated the cytostatic effects on various human tumor cell lines, including MDA-MB-231 (breast adenocarcinoma) and PC-3 (prostate adenocarcinoma). The most pronounced effects were observed with compound 2f , which achieved over 90% cytostasis at higher concentrations .
- Molecular Docking Studies : Computational studies indicated that certain derivatives could act as inhibitors for key proteins involved in tumor growth, such as VEGFR2 and FGFR1. This suggests a mechanism by which these compounds exert their anticancer effects through targeted interactions .
- Histopathological Analysis : In animal models, treatment with α-aminophosphonate derivatives led to a significant reduction in tumor mass and altered gene expression related to cancer progression, further supporting their potential therapeutic role .
Q & A
Q. What are the optimal synthetic routes for 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of this compound can be approached via multi-step reactions involving substitution, condensation, and functional group modifications. Key strategies include:
- Substitution Reactions : Alkaline conditions (e.g., KOH/ethanol) for introducing ethoxy or chloro groups, as demonstrated in analogous acetamide syntheses .
- Condensation : Use of condensing agents (e.g., DCC or EDCI) to couple intermediates like phenoxyacetic acid derivatives with dimethylamine .
- Yield Optimization : Reaction parameters such as temperature (e.g., 60–80°C for substitution), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., Fe powder for nitro reduction ).
Q. Table 1: Synthetic Route Comparison
| Step | Reactants/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| 1 | 2-Chloro-6-ethoxy-4-formylphenol + chloroacetyl chloride (THF, 0°C) | 65–70 | Competitive esterification |
| 2 | Intermediate + dimethylamine (DCM, RT, EDCI) | 50–55 | Amide bond stability |
Reference : Multi-step syntheses of related acetamides achieved 2–5% overall yields, highlighting the need for precise stoichiometry and purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- NMR :
- FT-IR : Stretch bands for amide C=O (~1650 cm⁻¹), formyl C=O (~1700 cm⁻¹), and C-Cl (~750 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 299.7 (calculated for C₁₃H₁₅ClNO₄).
Reference : PubChem data for structurally similar compounds validate these signatures .
Q. How does the compound's stability under various storage conditions affect experimental reproducibility?
Methodological Answer:
- Storage Recommendations :
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways.
Advanced Research Questions
Q. What computational methods can predict the compound's reactivity and interactions in biological systems?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution, identifying reactive sites (e.g., formyl group as electrophilic center) .
- Molecular Dynamics (MD) : Simulate binding affinities with biological targets (e.g., enzymes or receptors) using software like GROMACS.
- ICReDD’s Workflow : Combine computation, informatics, and experimental validation to narrow optimal reaction pathways .
Q. Table 2: Predicted Reactivity Parameters
| Parameter | Value (DFT/B3LYP) | Biological Relevance |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | Electrophilic potential |
| LogP | 2.8 | Moderate lipophilicity |
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Comparative Assays : Test the compound against standardized cell lines (e.g., HeLa for cancer, E. coli for antimicrobial activity) under identical conditions .
- Mechanistic Studies :
- ROS Generation : Measure reactive oxygen species (ROS) levels to link cytotoxicity to oxidative stress.
- Enzyme Inhibition : Screen for kinase or protease inhibition using fluorescence-based assays.
- Dose-Response Analysis : EC₅₀ values may vary by cell type; use Hill slope models to differentiate target-specific effects .
Reference : Similar acetamides showed divergent activities due to assay-specific thresholds .
Q. What strategies improve the compound's bioavailability and target specificity in pharmacological studies?
Methodological Answer:
- Structural Modifications :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- PEGylation : Attach polyethylene glycol to reduce renal clearance .
- Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles for sustained release.
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing ethoxy with methoxy) to optimize binding to target proteins .
Reference : Fluorophenyl derivatives demonstrated improved blood-brain barrier penetration via halogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
